N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
CAS No.: 367928-08-3
Cat. No.: VC5261525
Molecular Formula: C12H14N4O4
Molecular Weight: 278.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 367928-08-3 |
---|---|
Molecular Formula | C12H14N4O4 |
Molecular Weight | 278.268 |
IUPAC Name | N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Standard InChI | InChI=1S/C12H14N4O4/c17-11(7-9-12(18)14-6-5-13-9)15-8-3-1-2-4-10(8)16(19)20/h1-4,9,13H,5-7H2,(H,14,18)(H,15,17) |
Standard InChI Key | GBMIVXHBGSJVEX-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Introduction
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamide derivatives. It features a nitrophenyl group and a piperazine moiety, which are crucial for its potential biological activities and applications in medicinal chemistry. This compound is of significant interest in pharmaceutical research due to its potential therapeutic effects, particularly in the fields of anticonvulsant and neuroprotective research.
Synthesis Methods
The synthesis of N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide can be achieved through several methods, with the Ugi four-component reaction being one of the most effective. This method involves the reaction of isocyanides, aldehydes, and amines under specific conditions to yield the desired acetamide derivative. The synthesis may require purification steps such as recrystallization or chromatography to isolate the compound from by-products.
Mechanism of Action and Potential Applications
The mechanism of action for N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with biological targets, potentially modulating neurotransmitter activity. This could provide therapeutic effects against conditions like epilepsy or anxiety by influencing GABAergic pathways or inhibiting excitatory neurotransmitter release.
Potential Application | Mechanism |
---|---|
Anticonvulsant Activity | Modulation of GABAergic pathways |
Neuroprotective Effects | Inhibition of excitatory neurotransmitter release |
Analytical Techniques for Characterization
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide. These methods allow researchers to monitor changes in concentration over time and study the kinetics and mechanisms of chemical reactions involving this compound.
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